molecular formula C9H13N3O2 B2593140 Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate CAS No. 2091369-45-6

Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate

Cat. No. B2593140
CAS RN: 2091369-45-6
M. Wt: 195.222
InChI Key: XWYSDKTUCWCCBA-UHFFFAOYSA-N
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Description

“Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate” is a derivative of tetrahydroimidazo[1,2-a]pyrimidine . Tetrahydroimidazo[1,2-a]pyrimidine derivatives have been found to exhibit various biological activities, including antimicrobial, antioxidant, and anticancer properties .


Synthesis Analysis

The synthesis of tetrahydroimidazo[1,2-a]pyrimidine derivatives often involves the Biginelli condensation . The Biginelli reaction is a multi-component reaction between an aldehyde, a β-keto ester, and urea that forms 3,4-dihydropyrimidin-2(1H)-ones .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively .


Chemical Reactions Analysis

Tetrahydroimidazo[1,2-a]pyrimidine derivatives can undergo various chemical reactions. For example, the NH2 group can be removed, acetylated, or equipped with a bulky carbamoyl substituent .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 262.11 .

Scientific Research Applications

Antibacterial Activity

The compound has been found to have significant antibacterial activity. In a study, the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes led to the generation of hydrazone derivatives that exhibited excellent antibacterial activity against E. coli (Gram-negative bacteria) and S. aureus (Gram-positive bacteria) .

Antimicrobial Properties

In addition to its antibacterial activity, the compound has also shown promising antimicrobial properties. This makes it a potential candidate for the development of new antimicrobial agents .

Analgesic, Antipyretic, and Anti-inflammatory Properties

Imidazo[1,2-a]pyrimidines, which are part of the structure of this compound, are known for their analgesic, antipyretic, and anti-inflammatory properties . This suggests that “Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate” could potentially be used in the treatment of pain, fever, and inflammation.

Antiviral Action

While there is no direct evidence of antiviral action for this specific compound, related structures such as azoloazines, which contain fragments similar to the natural heterocycles purines and pyrimidines, have shown excellent indicators of antiviral action . This suggests that “this compound” could potentially have antiviral properties.

Synthesis of Hydrazone Derivatives

The compound can be used in the synthesis of hydrazone derivatives. These derivatives are known to exhibit a wide variety of biological activities, including anticonvulsant, antidepressant, analgesic, antimicrobial, antitumor, anti-platelet, vasodilator, antiviral, anticancer, antitubercular, and anti-HIV .

Safety and Hazards

“Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be handled with care, and appropriate safety measures should be taken while handling it .

Future Directions

The future research directions for “Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate” and its derivatives could include further exploration of their biological activities and potential applications in medicine. Additionally, more studies could be conducted to understand their mechanism of action .

properties

IUPAC Name

methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-14-8(13)5-7-6-11-9-10-3-2-4-12(7)9/h6H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYSDKTUCWCCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=C2N1CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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